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molecular formula C11H9NO2 B1499567 3-Methylquinoline-5-carboxylic acid CAS No. 94975-86-7

3-Methylquinoline-5-carboxylic acid

Cat. No. B1499567
M. Wt: 187.19 g/mol
InChI Key: LWRCEDZWWSKNNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08404723B2

Procedure details

35.0 g (187 mmol) of the compound from example 21A are introduced into 440 ml of 1,2-dimethoxyethane, 32.3 ml (233 mmol) of triethylamine are added, and the mixture is stirred at room temperature for 30 min Then 22.3 ml (233 mmol) of ethyl chloroformate are added dropwise at 15° C., and the mixture is stirred at room temperature for 15 min. The precipitated solid is filtered off and washed with 1,2-dimethoxyethane. The filtrate is then concentrated, and the residue is taken up in 440 ml of ethanol. 13.1 g (345 mmol) of sodium borohydride are added dropwise as a solution in 210 ml of water to the solution obtained in this way. After a reaction time of 16 h at room temperature, the precipitated solid is filtered off with suction and washed with ethanol, and the filtrate is concentrated in a rotary evaporator. The resulting residue is taken up in 800 ml of water and 600 ml of dichloromethane/methanol (8:2). The aqueous phase is again extracted with 600 ml of dichloromethane/methanol (8:2), and the combined organic phases are washed with saturated sodium chloride solution. Concentration and drying result in 23.0 g (71% of theory) of the title compound.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
32.3 mL
Type
reactant
Reaction Step One
Quantity
440 mL
Type
solvent
Reaction Step One
Quantity
22.3 mL
Type
reactant
Reaction Step Two
Quantity
13.1 g
Type
reactant
Reaction Step Three
Name
Quantity
210 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[N:4][C:5]2[CH:6]=[CH:7][CH:8]=[C:9]([C:12](O)=[O:13])[C:10]=2[CH:11]=1.C(N(CC)CC)C.ClC(OCC)=O.[BH4-].[Na+]>O.COCCOC>[CH3:1][C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[C:9]([CH2:12][OH:13])[CH:8]=[CH:7][CH:6]=2 |f:3.4|

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
CC=1C=NC=2C=CC=C(C2C1)C(=O)O
Name
Quantity
32.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
440 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
22.3 mL
Type
reactant
Smiles
ClC(=O)OCC
Step Three
Name
Quantity
13.1 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
210 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
STIRRING
Type
STIRRING
Details
the mixture is stirred at room temperature for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The precipitated solid is filtered off
WASH
Type
WASH
Details
washed with 1,2-dimethoxyethane
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is then concentrated
CUSTOM
Type
CUSTOM
Details
obtained in this way
FILTRATION
Type
FILTRATION
Details
After a reaction time of 16 h at room temperature, the precipitated solid is filtered off with suction
Duration
16 h
WASH
Type
WASH
Details
washed with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in a rotary evaporator
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is again extracted with 600 ml of dichloromethane/methanol (8:2)
WASH
Type
WASH
Details
the combined organic phases are washed with saturated sodium chloride solution
CONCENTRATION
Type
CONCENTRATION
Details
Concentration
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC=1C=NC2=CC=CC(=C2C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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